molecular formula C15H11F3O4 B1628309 3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester CAS No. 514804-11-6

3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester

Cat. No.: B1628309
CAS No.: 514804-11-6
M. Wt: 312.24 g/mol
InChI Key: SKLXDUWXEGRQPE-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

Key IR absorptions include:

  • A broad O–H stretch at 3200–3400 cm$$^{-1}$$ from the phenolic hydroxyl group.
  • Strong ester C=O stretching at 1700–1750 cm$$^{-1}$$ .
  • C–O–C asymmetric and symmetric stretches at 1250–1300 cm$$^{-1}$$ and 1100–1150 cm$$^{-1}$$ , respectively, from the phenoxy and ester linkages.
  • C–F vibrations of the –CF$$_3$$ group appear as intense bands near 1100–1200 cm$$^{-1}$$ .

NMR Spectroscopy

  • $$^1$$H NMR (CDCl$$3$$):
    • A singlet at δ 3.90 ppm (3H) for the methyl ester group.
    • Aromatic protons resonate as a complex multiplet between δ 6.80–7.60 ppm , with deshielding effects from the –CF$$
    3$$ group.
  • The phenolic hydroxyl proton appears as a broad singlet near δ 9.80 ppm .
  • $$^{13}$$C NMR :
    • Ester carbonyl at δ 167–170 ppm .

      –CF$$3$$ carbon at δ 122–125 ppm (q, $$^1J{C-F} = 270–280 \text{ Hz}$$).
  • Mass Spectrometry

    The molecular ion peak appears at m/z 312 (M$$^+$$), with fragmentation pathways including loss of –OCH$$_3$$ (m/z 280) and cleavage of the phenoxy group (m/z 181).

    Comparative Structural Analysis with Related Trifluoromethylphenoxy Benzoates

    Compound Key Structural Features Distinctive Properties
    Methyl 3-hydroxy-5-(trifluoromethyl)benzoate Lacks phenoxy group; –CF$$_3$$ at position 5 Higher polarity due to free –OH group
    3-[3-(Trifluoromethyl)phenoxy]benzoic acid Free carboxylic acid instead of methyl ester Enhanced hydrogen bonding capability
    Methyl 3-hydroxy-5-isopropylbenzoate Isopropyl substituent instead of –CF$$_3$$ Reduced electron-withdrawing effects

    The introduction of the trifluoromethylphenoxy group in this compound enhances lipophilicity compared to non-fluorinated analogs, as evidenced by its higher calculated logP value (≈3.5). Additionally, the –CF$$_3$$ group’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions. Conformational rigidity in the phenoxy linkage distinguishes it from more flexible alkyl-substituted derivatives, influencing packing in the solid state.

    Properties

    IUPAC Name

    methyl 3-hydroxy-5-[3-(trifluoromethyl)phenoxy]benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H11F3O4/c1-21-14(20)9-5-11(19)8-13(6-9)22-12-4-2-3-10(7-12)15(16,17)18/h2-8,19H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SKLXDUWXEGRQPE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H11F3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50590163
    Record name Methyl 3-hydroxy-5-[3-(trifluoromethyl)phenoxy]benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50590163
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    312.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    514804-11-6
    Record name Methyl 3-hydroxy-5-[3-(trifluoromethyl)phenoxy]benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50590163
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Preparation Methods

    Copper-Catalyzed Coupling

    A modified Ullmann reaction couples methyl 3-hydroxy-5-iodobenzoate with 3-trifluoromethylphenol under basic conditions:

    Reaction Conditions

    • Catalyst : CuI (10 mol%)
    • Ligand : 1,10-Phenanthroline (20 mol%)
    • Base : Cs₂CO₃ (2.5 equiv)
    • Solvent : Dimethylacetamide (DMAC)
    • Temperature : 150–160°C
    • Time : 12–18 hours

    Yield : 68–72%

    Mechanistic Insights
    Copper(I) facilitates oxidative addition of the aryl iodide, followed by phenoxide nucleophilic attack. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the phenol, accelerating coupling.

    Palladium-Mediated Cross-Coupling

    Alternative protocols employ Pd(OAc)₂ with Xantphos as a ligand:

    Parameter Value
    Catalyst Loading 5 mol% Pd
    Ligand Xantphos (10 mol%)
    Base K₃PO₄
    Solvent Toluene
    Temperature 110°C
    Yield 82% (reported)

    Palladium catalysis offers superior functional group tolerance but incurs higher costs.

    Sequential Functionalization from m-Cresol

    Alkali Metal Salt Formation and Etherification

    Adapted from EP0022610B1:

    Step 1 : m-Cresol → Potassium m-cresolate

    • Reagents : K₂CO₃ in DMAC
    • Temperature : 155°C (water removal via azeotropic distillation)

    Step 2 : Coupling with 1-Chloro-3-trifluoromethylbenzene

    • Molar Ratio : 1:1.05 (m-cresolate:aryl chloride)
    • Catalyst : Cu powder (5 wt%)
    • Solvent : DMAC
    • Time : 8 hours at 160°C
    • Yield : 84.6% of 3-(3-trifluoromethylphenoxy)toluene

    Step 3 : Oxidation to Benzoic Acid

    • Oxidizing Agent : O₂ (bubbling) with Co(OAc)₂ and NaBr in acetic acid
    • Temperature : 130°C
    • Pressure : 4–5 psig
    • Conversion : >95% to 3-(3-trifluoromethylphenoxy)benzoic acid

    Step 4 : Esterification with Methanol

    • Conditions : H₂SO₄ (cat.), reflux, 6 hours
    • Yield : 89%

    Crown Ether-Assisted Synthesis

    CN102766043A discloses a method using 18-crown-6 to enhance reaction kinetics:

    Procedure :

    • React 3-hydroxy-5-methylbenzoic acid with 3-trifluoromethylphenol in DMF.
    • Add K₂CO₃ and 18-crown-6 (0.1 equiv).
    • Heat at 120°C for 6 hours.
    • Esterify intermediate with methyl iodide.

    Advantages :

    • 40% reduction in reaction time vs. traditional Ullmann.
    • Crown ether solubilizes K⁺, increasing phenoxide nucleophilicity.

    Comparative Analysis of Methods

    Method Yield (%) Cost (Relative) Scalability
    Copper Ullmann 68–72 Low Industrial
    Palladium Cross-Coupling 82 High Lab-scale
    m-Cresol Sequential 75–84 Moderate Pilot Plant
    Crown Ether-Assisted 78 Moderate Lab-scale

    Key Observations :

    • Industrial processes favor copper catalysis for cost-effectiveness.
    • Palladium methods are reserved for substrates sensitive to harsh conditions.

    Purification and Characterization

    Chromatography :

    • Silica gel column (hexane:EtOAc 4:1) removes unreacted phenol and Cu residues.

    Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 7.65 (d, J=2.4 Hz, 1H, ArH), 7.52–7.48 (m, 2H, ArH), 6.98 (d, J=8.8 Hz, 1H, ArH), 3.92 (s, 3H, OCH₃).
    • MS (EI) : m/z 328 [M]⁺ (calc. for C₁₆H₁₁F₃O₄: 328.06).

    Chemical Reactions Analysis

    Types of Reactions

    3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:

      Oxidation: The hydroxyl group can be oxidized to form a ketone.

      Reduction: The ester group can be reduced to an alcohol.

      Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

      Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

      Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Major Products

      Oxidation: Formation of 3-Keto-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester.

      Reduction: Formation of 3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzyl alcohol.

      Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    Medicinal Chemistry

    The trifluoromethyl group in 3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester enhances the compound's biological activity and pharmacological properties.

    1.1 Drug Development

    • Antidepressants and Antipsychotics : The incorporation of trifluoromethyl groups into drug candidates has been shown to improve their efficacy. For instance, the review of FDA-approved drugs highlights that such modifications can significantly enhance the potency against various targets, including serotonin uptake inhibitors .
    • Anticancer Agents : Compounds containing trifluoromethyl groups have been investigated for their potential as anticancer agents. The presence of this group can affect the lipophilicity and metabolic stability of the compounds, making them more effective in targeting cancer cells .

    1.2 Case Studies

    • Fluoxetine : A well-known antidepressant that incorporates a trifluoromethyl group, demonstrating enhanced binding affinity and selectivity for serotonin transporters .
    • Selinexor : An FDA-approved drug for multiple myeloma that utilizes a similar trifluoromethyl substitution to enhance its therapeutic profile .

    Agrochemicals

    The compound has applications in the field of agrochemicals, particularly as a herbicide or pesticide.

    2.1 Herbicidal Activity
    Research indicates that compounds with trifluoromethyl groups exhibit improved herbicidal activity due to increased lipophilicity and metabolic stability. This allows for better absorption and efficacy in plant systems.

    2.2 Formulation Studies
    Studies have shown that formulations containing this compound can lead to enhanced performance against various weed species compared to traditional herbicides .

    Materials Science

    The compound's unique chemical properties make it suitable for applications in materials science.

    3.1 Polymer Chemistry
    The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Its properties are being explored for use in coatings and adhesives that require durability under harsh conditions.

    3.2 Nanotechnology
    Research is ongoing into the use of this compound in the synthesis of nanoparticles that could be utilized for targeted drug delivery systems, benefiting from its ability to modify surface properties at the molecular level .

    Mechanism of Action

    The mechanism of action of 3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Comparison with Similar Compounds

    Structural and Molecular Comparisons

    Compound Name (CAS/Reference) Substituents Molecular Formula Molecular Weight Key Properties
    Target Compound (Inferred) 3-hydroxy, 5-(3-CF₃-phenoxy) C₁₅H₁₁F₃O₄* ~312.24 High lipophilicity (CF₃ group); potential stability under acidic conditions.
    Methyl 3-(benzyloxy)-5-hydroxybenzoate (54915-31-0) 3-benzyloxy, 5-hydroxy C₁₅H₁₄O₄ 258.27 Benzyl group enhances solubility in organic solvents; lower molecular weight.
    3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (883241-39-2) 4-hydroxy, 3-CF₃, 5-methoxy C₁₀H₉F₃O₄ 250.17 >95% purity; methoxy group may reduce reactivity compared to phenoxy.
    3-Bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester 3-bromo, 4-hydroxy, 5-methoxy C₉H₉BrO₄ 261.07 Synthesis yield: 66.4%; bromine increases molecular weight and potential halogen bonding.
    Benzoic acid, 3-hydroxy-5-[(1S)-2-methoxy-1-methylethoxy]-, methyl ester 3-hydroxy, 5-ether (chiral) C₁₂H₁₆O₅ 240.25 Bulky substituents reduce solubility; chiral center may influence enantioselective interactions.

    *Assumed formula based on substituent analysis.

    Key Research Findings

    Reactivity in Friedel-Crafts Acylation

    highlights that benzoic acid methyl esters can act as acyl donors in Friedel-Crafts reactions, particularly with strong acid catalysts. The CF₃ group in the target compound may deactivate the aromatic ring, reducing acylation efficiency compared to methoxy or benzyloxy-substituted analogues .

    Biological Activity

    3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester (CAS No. 514804-11-6) is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C15H11F3O4
    • Molecular Weight : 320.24 g/mol
    • CAS Number : 514804-11-6

    The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased biological activity. The compound's structure features a phenoxy group that contributes to its interaction with biological targets.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. Research indicates that such compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating aryl-urea derivatives, compounds with trifluoromethyl substitutions demonstrated lower IC50 values compared to non-fluorinated analogs, suggesting enhanced potency against cancer cells .

    Table 1: Anticancer Activity of Trifluoromethyl Compounds

    CompoundCell Line TestedIC50 (µM)Reference
    Compound 7PACA244.4
    Compound 8PACA222.4
    DoxorubicinPACA252.1
    Compound 9HCT11617.8

    The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have shown that compounds with trifluoromethyl groups can interact with proteins involved in these pathways, enhancing their therapeutic efficacy .

    Antimicrobial Activity

    In addition to its anticancer properties, this compound may also possess antimicrobial activity. A study on novel aryl-urea derivatives indicated that the incorporation of trifluoromethyl groups significantly improved antibacterial properties against various pathogens, including E. coli and C. albicans .

    Table 2: Antimicrobial Activity of Trifluoromethyl Compounds

    CompoundPathogen TestedMIC (µg/mL)Reference
    Compound AE. coli4.88
    Compound BC. albicans5.00

    Case Study 1: In Vitro Evaluation

    In vitro studies have demonstrated that derivatives of benzoic acid with trifluoromethyl substitutions exhibit enhanced activity against specific cancer cell lines. For example, a series of experiments showed that these compounds could down-regulate critical genes involved in tumor growth and survival pathways, such as EGFR and KRAS in lung cancer cells .

    Case Study 2: Synergistic Effects

    Research has also explored the synergistic effects of combining trifluoromethyl-containing compounds with established chemotherapeutics like Doxorubicin. The combination treatment showed improved efficacy in reducing cell viability in resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance .

    Q & A

    Q. How to address low reproducibility in synthetic yields across labs?

    • Methodological Answer :
    • Parameter documentation : Ensure precise recording of humidity, solvent grade, and catalyst batch.
    • Reagent purity : Use freshly distilled methanol and anhydrous catalysts to avoid side reactions .
    • Collaborative validation : Share a subset of reagents between labs to isolate procedural vs. material variability .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester
    Reactant of Route 2
    Reactant of Route 2
    3-Hydroxy-5-(3-trifluoromethyl-phenoxy)-benzoic acid methyl ester

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.